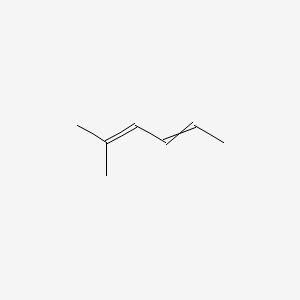
2-Methylhexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexa-2,4-diene is an organic compound with the molecular formula C7H12. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This compound is a component of the essential oil of Achillea filipendulina . Its structure and properties make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of conjugated dienes like 2-Methylhexa-2,4-diene can be achieved through several methods:
Dehydration of Alcohols: This involves the removal of water from alcohols to form alkenes, which can then be further processed to form dienes.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides to form alkenes, which can then be converted into dienes.
Industrial Production Methods: While specific industrial methods for the production of this compound are not well-documented, the general principles of synthesizing conjugated dienes apply. These methods often involve catalytic processes and controlled reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylhexa-2,4-diene undergoes several types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene.
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclic compound.
Common Reagents and Conditions:
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HBr, HCl): Also used in electrophilic addition reactions.
Dienophiles (e.g., maleic anhydride): Used in Diels-Alder reactions.
Major Products:
1,2-Addition Products: Formed when the electrophile adds to the first and second carbon atoms of the diene.
1,4-Addition Products: Formed when the electrophile adds to the first and fourth carbon atoms of the diene.
Scientific Research Applications
2-Methylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylhexa-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents:
Electrophilic Addition: The double bonds of the diene interact with electrophiles, leading to the formation of carbocation intermediates, which then react to form the final products.
Diels-Alder Reaction: The diene interacts with a dienophile through a concerted mechanism, forming a cyclic transition state and resulting in a cyclic product.
Comparison with Similar Compounds
1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.
Isoprene (2-Methyl-1,3-butadiene): Similar in structure but with a different arrangement of double bonds and a methyl group.
Uniqueness: 2-Methylhexa-2,4-diene is unique due to its specific structure, which influences its reactivity and the types of products formed in chemical reactions. Its presence in essential oils also adds to its distinctiveness .
Properties
CAS No. |
28823-41-8 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
2-methylhexa-2,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-6H,1-3H3 |
InChI Key |
PRTJSZPCEHPORP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


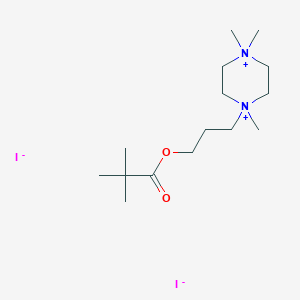
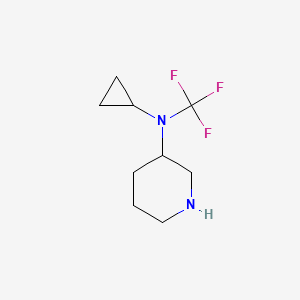
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
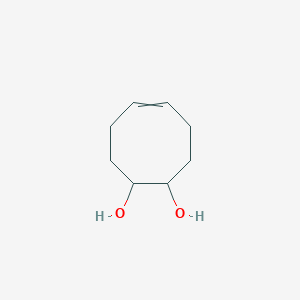
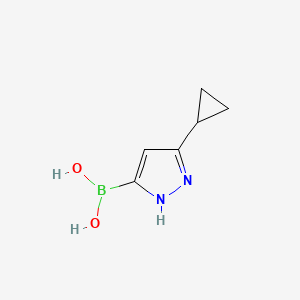
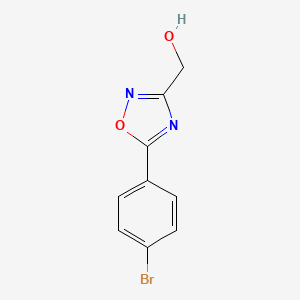
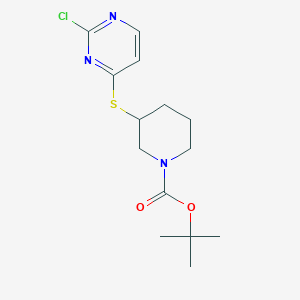
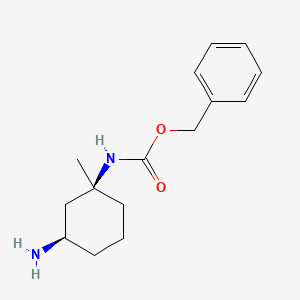

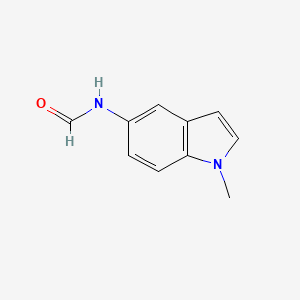
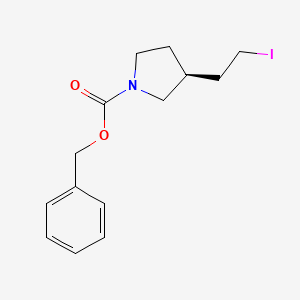
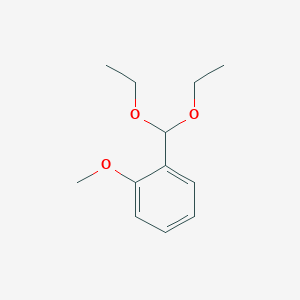
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
